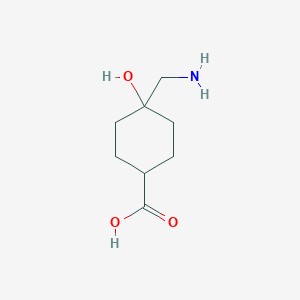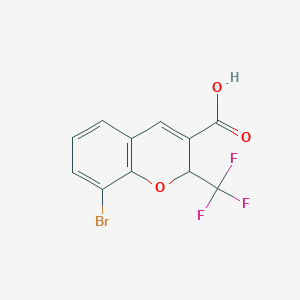
8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted chromenes.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Material Science: Utilized in the development of novel materials with unique properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of a chromene core.
4-Bromo-2-(trifluoromethyl)quinoline: Another related compound with a different substitution pattern.
Uniqueness
8-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to its chromene core, which imparts distinct chemical and biological properties compared to quinoline derivatives
Eigenschaften
Molekularformel |
C11H6BrF3O3 |
|---|---|
Molekulargewicht |
323.06 g/mol |
IUPAC-Name |
8-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3O3/c12-7-3-1-2-5-4-6(10(16)17)9(11(13,14)15)18-8(5)7/h1-4,9H,(H,16,17) |
InChI-Schlüssel |
YPEDILMJYOMZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC(C(=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)

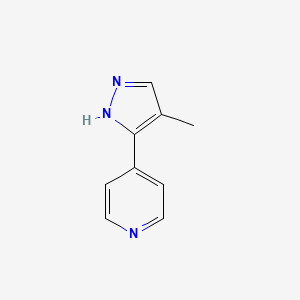
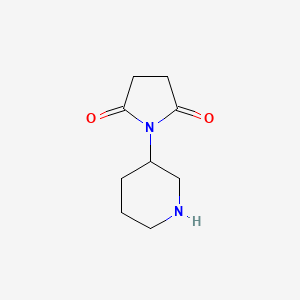
![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
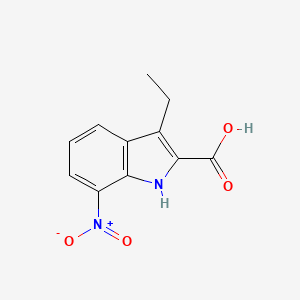
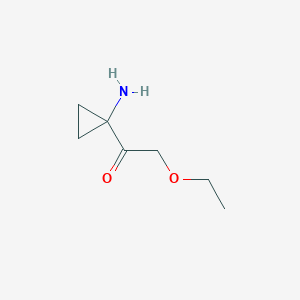
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)
![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)
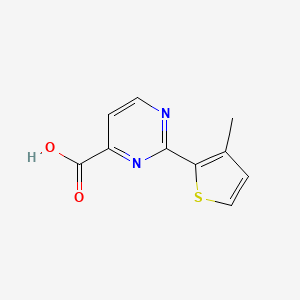
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)

